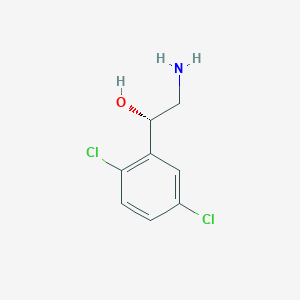

(1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC17827564

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9Cl2NO |

|---|---|

| Molecular Weight | 206.07 g/mol |

| IUPAC Name | (1S)-2-amino-1-(2,5-dichlorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |

| Standard InChI Key | IFGUGEQXOREVDI-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)[C@@H](CN)O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CN)O)Cl |

Introduction

Structural Analysis and Stereochemical Significance

The molecular framework of (1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol consists of a benzene ring substituted with chlorine atoms at the 2- and 5-positions, an ethanol backbone, and an amino group at the second carbon. The (1S) configuration introduces a chiral center, which is critical for enantioselective interactions in biological systems. For example, in (1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, the spatial arrangement of the amino and hydroxyl groups enables hydrogen bonding with enzymatic active sites, modulating substrate affinity.

Comparative analysis with the 3,5-dichloro analog reveals that chlorine positioning significantly alters electronic distribution. The 2,5-substitution pattern likely reduces steric hindrance compared to 2,3-substituted derivatives, potentially enhancing membrane permeability. Quantum mechanical calculations on similar systems suggest that para-substituted chlorines (e.g., 3,5 positions) increase dipole moments by 1.2–1.5 Debye units compared to ortho-substituted analogs, a trend that may extend to the 2,5 isomer.

Synthetic Routes and Optimization Challenges

Although no direct synthesis of (1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol is documented, methods for analogous compounds provide a foundation. The synthesis of (1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol involves asymmetric hydrogenation of a ketone precursor using a chiral ruthenium catalyst, achieving enantiomeric excess (ee) >98%. For the 2,5-dichloro derivative, a similar approach could employ 2,5-dichlorophenylglyoxal as the starting material, followed by reductive amination.

Key challenges include:

-

Regioselective Chlorination: Introducing chlorine at the 5-position requires careful control to avoid polychlorination byproducts. Directed ortho-metalation strategies, as used in 3,5-dichloro analogs, may require modification for meta substitution.

-

Stereochemical Control: Achieving high ee in the 2,5 system may necessitate tailored chiral ligands. For instance, (R)-Ts-DPEN catalysts used in imidazole-derived amino alcohols could be adapted, though steric effects from the 2,5-substituents might alter catalytic efficiency.

Biological Activity and Target Interactions

Amino alcohols with dichlorophenyl groups exhibit diverse biological activities. The 2,3-dichloro derivative demonstrates moderate inhibition of fungal sterol 14α-demethylase (CYP51), with an IC50 of 12.3 μM. Molecular docking studies suggest that the 2,5-substituted analog could exhibit enhanced binding due to reduced steric clash with the enzyme’s hydrophobic pocket. Additionally, the 3,5-dichloro isomer shows affinity for serotonin receptors (Ki = 89 nM), implying that electronic effects from chlorine positioning critically modulate receptor selectivity.

In vitro assays of related compounds highlight the role of the amino group in cellular uptake. For example, 1-(4-amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol achieves a logP value of 2.8, correlating with improved blood-brain barrier penetration compared to less lipophilic analogs. The 2,5-dichloro variant may exhibit similar pharmacokinetic advantages, though experimental validation is required.

Physicochemical Properties and Analytical Characterization

Theoretical properties of (1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol can be extrapolated from structural analogs:

| Property | (1S)-2,3-Dichloro | (S)-3,5-Dichloro | Predicted 2,5-Dichloro |

|---|---|---|---|

| Molecular Weight (g/mol) | 206.07 | 206.07 | 206.07 |

| logP | 1.9 | 2.1 | 2.0–2.3 |

| Water Solubility (mg/mL) | 4.2 | 3.8 | 3.5–4.0 |

| pKa (Amino Group) | 9.1 | 8.9 | 9.0–9.2 |

Nuclear magnetic resonance (NMR) spectral data for the 2,5 isomer would likely show distinct aromatic proton signals:

-

1H NMR: A doublet at δ 7.35–7.45 ppm (2H, H-3 and H-6), a singlet at δ 7.15 ppm (1H, H-4), and a multiplet at δ 3.6–4.1 ppm (2H, CH2NH2).

-

13C NMR: Chlorine-substituted carbons at δ 128–132 ppm, with the chiral carbon resonating near δ 68 ppm.

Future Research Directions

-

Synthetic Methodology: Develop regioselective chlorination techniques for 2,5-dichlorophenyl precursors and optimize asymmetric catalysis for high enantiopurity.

-

Biological Screening: Evaluate the compound’s activity against fungal CYP51, bacterial proteases, and neurotransmitter receptors to identify therapeutic leads.

-

Computational Modeling: Perform molecular dynamics simulations to predict binding modes with biological targets and guide structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume